REACTION_CXSMILES
|
C(N1C=CN=C1)([N:3]1C=CN=C1)=O.[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](O)=[O:19])=[C:16]([F:23])[CH:15]=1.[OH-].[NH4+]>ClCCl>[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([NH2:3])=[O:19])=[C:16]([F:23])[CH:15]=1 |f:2.3|
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Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Type
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CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a clear solution was obtained
|
Type
|
CUSTOM
|
Details
|
Aqueous layer was isolated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane twice
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with water, 1 N HCl twice
|
Type
|
DRY_WITH_MATERIAL
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Details
|
water, brine and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under vacuum
|
Type
|
WASH
|
Details
|
the solid was washed with hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)N)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |